molecular formula C16H15N3O2 B15057436 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol

2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B15057436
M. Wt: 281.31 g/mol
InChI Key: KIDIARQZDATPHN-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol is a triazole-based compound featuring a phenolic core substituted with a methoxy group and a 1,2,4-triazole ring bearing a para-tolyl (p-tolyl) moiety. The triazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological systems.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-methoxy-4-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C16H15N3O2/c1-10-3-5-11(6-4-10)15-17-16(19-18-15)12-7-8-13(20)14(9-12)21-2/h3-9,20H,1-2H3,(H,17,18,19)

InChI Key

KIDIARQZDATPHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the triazole ring can produce various reduced triazole derivatives.

Scientific Research Applications

2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in inflammation and amyloidogenesis . By inhibiting this pathway, the compound can reduce the production of inflammatory proteins and amyloid-beta, which are associated with neurodegenerative diseases.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in substituents on the triazole ring and the phenolic core. Key examples include:

Compound Name Core Structure Substituents on Triazole Key Functional Groups Reference
2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol Phenol with methoxy group p-Tolyl -OH, -OCH₃, 1,2,4-triazole
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole with thiol group 4-Methoxyphenyl, phenyl -SH, -OCH₃
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Hybrid pyrazole-triazole 5-Methylpyrazole, phenyl -SH, pyrazole
N'-substituted-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide Thiophene-linked triazole Thiophen-2-ylmethyl -SH, acetohydrazide

Key Observations :

  • Electron-Withdrawing/Donating Effects: The methoxy group in the target compound acts as an electron donor, contrasting with thiol (-SH) derivatives (e.g., ), which are more nucleophilic and prone to oxidation.
  • Hybrid Scaffolds : Compounds like 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol integrate pyrazole rings, which may enhance binding to kinases or proteases .

Key Observations :

  • Base/Catalyst Efficiency : Cs₂CO₃ is widely used for S-alkylation due to mild conditions and high yields (e.g., ), while InCl₃ facilitates regioselective cyclization in trimethoxyphenyl derivatives .
  • Functional Group Compatibility : Thiol-containing triazoles (e.g., ) require careful handling under inert atmospheres to prevent disulfide formation.
Pharmacological and Physicochemical Properties

Limited direct data are available for the target compound, but inferences can be drawn from analogs:

Property Target Compound 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl derivatives
Solubility Moderate (due to -OCH₃) Low (hydrophobic -SH) Low (thiophene enhances lipophilicity)
Bioactivity Hypothetical: Anticancer Antinociceptive CNS modulation
Thermal Stability Likely stable (aromatic rings) Decomposes at >200°C Stable up to 150°C

Key Observations :

  • Bioactivity Trends: Thiol-containing triazoles (e.g., ) often exhibit antinociceptive properties, while lipophilic analogs (e.g., p-tolyl) may target intracellular enzymes like kinases .
  • Spectroscopic Characterization : All compounds are validated via ¹H/¹³C NMR, IR, and elemental analysis, ensuring structural fidelity .

Q & A

Q. Optimization Strategies :

VariableImpact on Yield/PurityExample from Literature
Solvent ChoicePropan-2-ol enhances solubility of intermediates Ethanol or DMF may reduce side reactions.
Reaction TimeProlonged reflux (>4 hours) increases decomposition risk Monitor via TLC at 2-hour intervals.
CatalystAcetic acid improves imine formation kinetics p-TsOH or Lewis acids (e.g., ZnCl₂) may accelerate steps.

How is the purity and structural integrity of the compound confirmed post-synthesis?

Basic Research Question
Validation relies on multi-technique analysis:

  • Elemental Analysis : Confirm C, H, N, S percentages (e.g., C% 42.36, N% 15.44 for triazole derivatives) .
  • 1H-NMR : Identify key signals such as NH (δ 10.2–12.1 ppm), aromatic protons (δ 6.8–8.1 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
  • Chromatographic Mass Spectrometry : Detect molecular ion peaks (e.g., [M+H]+ at m/z 289.38 for C₁₃H₁₁N₃O₂S₂) .

Q. Common Pitfalls :

  • Overlapping NMR signals from regioisomers may require 2D NMR (e.g., HSQC, COSY) for resolution.
  • Impurities from incomplete hydrazide formation can skew elemental analysis .

How can discrepancies in crystallographic data during structural elucidation be resolved?

Advanced Research Question
Crystallographic contradictions (e.g., bond length anomalies or space group assignments) are addressed via:

  • Software Refinement : SHELXL refines structures using least-squares minimization, with R-factors < 0.05 indicating high reliability .
  • Cross-Validation : Compare derived structures with the Cambridge Structural Database (CSD) to identify outliers (e.g., atypical triazole ring geometry) .
  • ORTEP-3 Visualization : Graphical analysis of thermal ellipsoids helps detect disordered atoms or incorrect symmetry assignments .

Example : A study of 2-[4-(4-methoxyphenyl)-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]phenol achieved R = 0.038 by iterative SHELXL refinement, validated against CSD entry FUVXIA .

What methodologies are employed to evaluate the pharmacological activity of this compound?

Advanced Research Question
In Vitro Assays :

  • Actoprotective Activity : Compare against riboxin using forced swimming tests in rodents; compound Ia (a derivative) showed 6.32% higher efficacy .
  • Antimicrobial Screening : Agar diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to measure inhibition zones .

Q. Data Analysis :

  • Use ANOVA with post-hoc Tukey tests to address variability in biological replicates .
  • Dose-Response Curves : Calculate EC₅₀ values; deviations may indicate off-target effects or solubility issues .

How can computational modeling enhance understanding of structure-activity relationships (SAR)?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., JNK enzymes). For example, triazole derivatives show π-π stacking with ATP-binding pockets .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD > 3 Å suggests poor binding .

Case Study : Docking of 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide into COX-2 revealed hydrogen bonds with Tyr355 and Ser530, explaining anti-inflammatory activity .

What strategies mitigate synthetic challenges in scaling up triazole derivatives?

Advanced Research Question

  • Flow Chemistry : Continuous reactors reduce exothermic risks during cyclocondensation .
  • Green Solvents : Replace propan-2-ol with cyclopentyl methyl ether (CPME) to improve sustainability .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Yield Improvement :

ScaleBatch YieldFlow Chemistry Yield
Lab (1 g)68%N/A
Pilot (100 g)55%72%

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